molecular formula C11H16N2 B2880985 3-(3,3-Dimethylazetidin-1-yl)aniline CAS No. 1515157-52-4

3-(3,3-Dimethylazetidin-1-yl)aniline

Cat. No. B2880985
CAS RN: 1515157-52-4
M. Wt: 176.263
InChI Key: POPJBQYLCMFBEG-UHFFFAOYSA-N
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Description

“3-(3,3-Dimethylazetidin-1-yl)aniline” is a chemical compound with the CAS Number: 1515157-52-4 . It has a molecular weight of 176.26 and its IUPAC name is 3-(3,3-Dimethylazetidin-1-yl)aniline .


Molecular Structure Analysis

The InChI code for “3-(3,3-Dimethylazetidin-1-yl)aniline” is 1S/C11H16N2/c1-11(2)7-13(8-11)10-5-3-4-9(12)6-10/h3-6H,7-8,12H2,1-2H3 . This code provides a specific representation of the molecule’s structure.

It is in the form of an oil .

Scientific Research Applications

Cyclin-Dependent Kinase Inhibitors

The synthesis and structure-activity relationships (SAR) of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, which are potent inhibitors of cyclin-dependent kinase-2 (CDK2), were explored through virtual screening. This research is foundational in understanding the cellular modes of action of CDK inhibitors, contributing to potential therapeutic applications in cancer treatment. The study employed X-ray crystallography to elucidate the molecular interactions between these compounds and CDK2, providing insight into their biochemical SARs and antiproliferative effects consistent with cellular CDK2 and CDK9 inhibition (Wang et al., 2004).

Electroluminescent Materials

A novel class of color-tunable emitting amorphous molecular materials, characterized by reversible anodic oxidation and cathodic reduction, was designed and synthesized. These compounds exhibit intense fluorescence emission and form stable amorphous glasses with high glass-transition temperatures, functioning as excellent emitting materials for organic electroluminescent (EL) devices. The materials' ability to emit multicolor light, including white, and serve as host materials for emissive dopants in organic EL devices, allows for color tuning and enhanced device performance (Doi et al., 2003).

Organic Synthesis and Molecular Structure

The synthesis and structural analysis of compounds such as 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline and its thiophene analogue highlight the role of basic heterocyclic imino structures in organic synthesis. These studies contribute to the understanding of molecular interactions and supramolecular assembly, facilitating advancements in materials science and organic chemistry (Su et al., 2013).

Fluorescent Thermometers

Research into twisted-intramolecular-charge-transfer (TICT) based fluorescent thermometers has led to the development of compounds that exhibit an unusual intensification of fluorescence with increasing temperature. This property makes them suitable for ratiometrically detecting temperature changes, contributing to advancements in materials science and sensor technology (Cao et al., 2014).

Safety And Hazards

The compound has a GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, you can refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-(3,3-dimethylazetidin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-11(2)7-13(8-11)10-5-3-4-9(12)6-10/h3-6H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPJBQYLCMFBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2=CC=CC(=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,3-Dimethylazetidin-1-yl)aniline

CAS RN

1515157-52-4
Record name 3-(3,3-dimethylazetidin-1-yl)aniline
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